

Niningerite: A Technical Guide to the Natural Occurrence of Magnesium Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium monosulfide*

Cat. No.: *B8316671*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niningerite, a rare magnesium sulfide mineral with the general formula $(\text{Mg},\text{Fe},\text{Mn})\text{S}$, is a significant component of enstatite chondrite meteorites.^{[1][2][3][4][5]} Its occurrence is primarily restricted to these highly reduced meteorites, making it a key indicator of the unique chemical and physical conditions present during the formation of its parent bodies in the early solar nebula.^[6] This technical guide provides an in-depth overview of the natural occurrence of niningerite, its physicochemical properties, associated mineralogy, and the analytical techniques employed for its characterization.

Physicochemical Properties of Niningerite

Niningerite is a member of the galena group and possesses a cubic crystal system.^{[1][7][8]} It is typically grey with a metallic luster and is opaque.^{[1][7][8]} The mineral's hardness ranges from 3.5 to 4 on the Mohs scale.^{[7][8]} Pure magnesium sulfide (MgS) is a white crystalline material, but natural niningerite is often found as a brown, non-crystalline powder in its impure form.^[3]

Quantitative Data

The following tables summarize the key quantitative data for niningerite based on available literature.

Table 1: Chemical Composition of Niningerite from Various Meteorites

Element	Indarch Meteorite (wt%)	Kota-Kota Meteorite (wt%)
Mg	18.3	23.5
Fe	27.0	15.6
Mn	6.5	11.6
Ca	1.28	0.39
Cr	1.66	0.14
S	43.4	46.9
Total	98.14	98.13

Data sourced from the Handbook of Mineralogy.[\[9\]](#)

Table 2: Crystallographic and Physical Properties of Niningerite

Property	Value
Crystal System	Cubic [1] [7]
Space Group	Fm3m [7] [8]
Unit Cell Parameter (a)	5.17(2) Å [7] [8]
Calculated Density	3.40 g/cm ³ [7]
Hardness (Mohs)	3.5 - 4 [7] [8]

Natural Occurrence and Formation Environment

Niningerite is characteristically found in less extensively metamorphosed enstatite chondrite meteorites.[\[1\]](#)[\[8\]](#)[\[10\]](#) These meteorites are believed to have formed in a highly reducing environment in the inner solar system. The presence of niningerite, along with other reduced minerals like oldhamite (CaS) and perryite ((Ni,Fe)₈(Si,P)₃), is indicative of these unique formation conditions.[\[6\]](#)

Niningerite is commonly found intimately intergrown with kamacite (a nickel-iron alloy) and troilite (FeS).^{[7][8][10]} It can also contain exsolution lamellae of troilite and minute grains of kamacite.^{[7][8]} The formation of niningerite is attributed to the sulfidation of ferromagnesian silicates within silica-bearing chondrules in EH3 chondrites.^[11]

The type locality for niningerite is the Indarch meteorite, which fell in the Aghjabadi District of Azerbaijan.^[7] It has also been identified in other enstatite chondrites, including the Abee, St. Marks, and Qingzhen meteorites.^{[1][8]}

Experimental Protocols for Niningerite Characterization

The identification and detailed characterization of niningerite in meteoritic samples rely on a combination of petrographic and micro-analytical techniques.

Sample Preparation

- **Thin Section and Epoxy Mount Preparation:** A representative sample of the meteorite is first cut to an appropriate size. For detailed microscopic analysis, a standard petrographic thin section (typically 30 μm thick) is prepared by mounting a slice of the meteorite on a glass slide and polishing it. Alternatively, meteorite fragments or grains can be embedded in an epoxy resin puck and polished to expose a flat, smooth surface. A final polish with a fine diamond or corundum powder (e.g., 0.25 μm) is crucial for quantitative analysis.
- **Carbon Coating:** As most minerals are electrical insulators, the polished surface of the thin section or epoxy mount is coated with a thin layer of amorphous carbon. This conductive layer prevents the buildup of electrical charge on the sample surface during electron beam analysis.

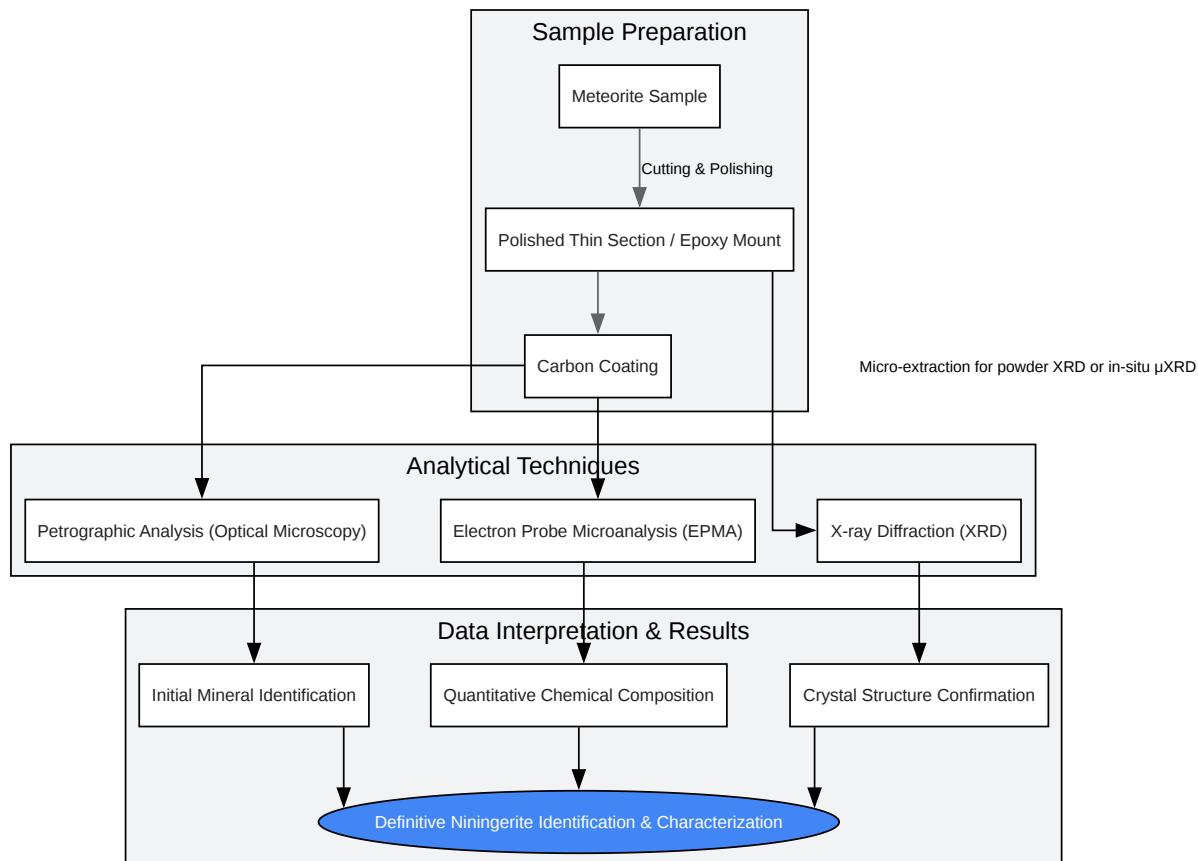
Petrographic Analysis

- **Optical Microscopy:** The prepared thin section is first examined using a petrographic microscope in both plane-polarized and cross-polarized light. This allows for the initial identification of opaque minerals like niningerite based on their optical properties and textural relationships with surrounding silicate and metal phases.

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Composition

EPMA is the primary technique for obtaining precise, quantitative chemical analyses of niningerite at a micrometer scale.

- **Instrumentation:** A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.
- **Analytical Conditions:**
 - **Accelerating Voltage:** Typically 15-20 kV.
 - **Beam Current:** A stable beam current, often in the range of 20-40 nA, is used.
 - **Beam Diameter:** A focused electron beam of 1-5 μm is directed onto the niningerite grain. For beam-sensitive areas, a slightly larger or rastered beam may be used.
- **Standards:** For accurate quantitative analysis, the instrument is calibrated using well-characterized standards. For niningerite, which is a sulfide, synthetic standards such as MgS, FeS, and MnS are typically used. Silicate and oxide standards may be used for other elements.
- **Data Acquisition:** The intensities of characteristic X-rays for each element of interest (Mg, Fe, Mn, S, and any minor or trace elements) are measured for both the niningerite sample and the standards.
- **Data Correction:** The raw X-ray intensity data are corrected for matrix effects (ZAF or similar correction procedures) to yield the final quantitative elemental weight percentages.


X-ray Diffraction (XRD) for Crystal Structure Determination

XRD is used to confirm the crystal structure of niningerite and to distinguish it from other minerals.

- **Sample Preparation:** For powder XRD, a small amount of niningerite is carefully extracted from the meteorite sample. This can be challenging due to its small grain size and intergrowth with other minerals. The extracted material is then finely ground to a homogenous powder. In-situ micro-XRD can also be performed directly on a polished thin section.
- **Instrumentation:** A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu K α radiation) is used.
- **Data Collection:** The powdered sample is scanned over a range of 2 θ angles, and the intensity of the diffracted X-rays is recorded.
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2 θ , will show a series of peaks. The positions (2 θ values) and relative intensities of these peaks are characteristic of the niningerite crystal structure. This pattern is compared to standard diffraction patterns in databases (e.g., the International Centre for Diffraction Data) to confirm the mineral's identity. The X-ray powder pattern for niningerite shows characteristic peaks at d-spacings of 2.601 (100), 1.8388 (60), and 1.5010 (16), among others.^[8]

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the identification and characterization of niningerite in a meteorite sample.

[Click to download full resolution via product page](#)

Workflow for the characterization of niningerite.

Conclusion

Niningerite, the naturally occurring form of magnesium sulfide, is a mineral of significant scientific interest due to its restricted occurrence in enstatite chondrite meteorites. Its presence

provides valuable insights into the conditions of the early solar system. The detailed characterization of niningerite requires a multi-technique approach, primarily involving meticulous sample preparation followed by petrographic analysis, electron probe microanalysis for quantitative chemical composition, and X-ray diffraction for structural confirmation. The data and protocols outlined in this guide provide a comprehensive resource for researchers and scientists engaged in the study of meteoritic minerals and the early history of our solar system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mun.ca [mun.ca]
- 2. gfz.de [gfz.de]
- 3. jsg.utexas.edu [jsg.utexas.edu]
- 4. metprep.co.uk [metprep.co.uk]
- 5. geology.wisc.edu [geology.wisc.edu]
- 6. geology.wisc.edu [geology.wisc.edu]
- 7. meteoritic.com [meteoritic.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Requirements and Sample Preparation | Michael J. Drake Electron Microprobe Laboratory [lpl.arizona.edu]
- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 11. hou.usra.edu [hou.usra.edu]
- To cite this document: BenchChem. [Niningerite: A Technical Guide to the Natural Occurrence of Magnesium Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8316671#natural-occurrence-of-magnesium-sulfide-as-niningerite-mineral>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com